Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate
Overview
Description
Phenyl[2-(trimethylsilyl)phenyl]iodonium trifluoromethanesulfonate is a chemical compound with the molecular formula C15H18ISi.CF3O3S and a molecular weight of 502.37 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H18ISi.CHF3O3S/c1-17(2,3)15-12-8-7-11-14(15)16-13-9-5-4-6-10-13;2-1(3,4)8(5,6)7/h4-12H,1-3H3; (H,5,6,7)/q+1;/p-1 .Physical and Chemical Properties Analysis
This compound is a solid at 20°C .Scientific Research Applications
1. Use in Organic Synthesis
Phenyl[2-(trimethylsilyl)phenyl]iodonium trifluoromethanesulfonate is a versatile compound used in organic synthesis. One of its notable applications is in the synthesis of benzyne adducts. For instance, its reaction with thiobenzophenones in the presence of tetrabutylammonium fluoride leads to the formation of benzyne-thiobenzophenone adducts, which are significant in organic chemistry research for creating complex molecular structures (Okuma et al., 1996; Okuma et al., 1997).
2. Precursor to o-Benzyne
This compound serves as an efficient precursor to o-benzyne, a highly reactive intermediate in organic chemistry. The preparation of this compound is straightforward and involves a three-step sequence starting from phenol, offering a 66% overall yield. This process underlines its importance as a reliable source for generating o-benzyne in various organic reactions (Bronner & Garg, 2009).
3. In Benzyne Generation and Trapping
It's also employed in the generation and trapping of benzyne, a critical reaction in organic synthesis. The compound, when treated with Bu4NF in CH2Cl2, efficiently generates benzyne, which can be trapped by various agents like furan, anthracene, and tetraphenylcyclopentadienone. The process indicates a quantitative generation of benzyne and its efficient capture, highlighting its utility in studying benzyne chemistry (Kitamura et al., 1999).
4. In Synthesis of Benzyne Precursors
Additionally, this compound is an effective and mild benzyne precursor. Its synthesis involves organometallic compounds and silicon metalation reactions. This role is crucial in the synthesis of various organic compounds, especially in developing complex molecular architectures and conducting cycloaddition reactions (Kitamura et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used in aryne chemistry as a precursor .
Mode of Action
Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate interacts with its targets by acting as a precursor in the generation of benzyne under mild conditions of simple fluoride treatment at room temperature . This interaction leads to changes in the chemical structure and properties of the target molecules.
Biochemical Pathways
It’s known to play a crucial role in aryne chemistry, particularly in the generation of benzyne , which can further participate in various chemical reactions.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role as a precursor in the generation of benzyne . The resulting benzyne can participate in various chemical reactions, leading to the synthesis of a wide range of compounds.
Action Environment
It’s known that the generation of benzyne from this compound occurs under mild conditions of simple fluoride treatment at room temperature , suggesting that the reaction conditions can significantly influence its action.
Properties
IUPAC Name |
phenyl-(2-trimethylsilylphenyl)iodanium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ISi.CHF3O3S/c1-17(2,3)15-12-8-7-11-14(15)16-13-9-5-4-6-10-13;2-1(3,4)8(5,6)7/h4-12H,1-3H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCTXOAWWNOUFK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3IO3SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447058 | |
Record name | Phenyl[2-(trimethylsilyl)phenyl]iodanium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164594-13-2 | |
Record name | Phenyl[2-(trimethylsilyl)phenyl]iodanium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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